N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide
CAS No.: 896329-72-9
Cat. No.: VC5935876
Molecular Formula: C17H17NO6S3
Molecular Weight: 427.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896329-72-9 |
|---|---|
| Molecular Formula | C17H17NO6S3 |
| Molecular Weight | 427.5 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3 |
| Standard InChI Key | NNWJBMAVZHYBOV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
N-[2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide (CAS No. 896329-72-9) is a sulfonamide-class compound characterized by its hybrid aromatic-heterocyclic framework. The molecular formula is C₁₇H₁₇NO₆S₃, with a molecular weight of 427.5 g/mol. Key structural features include:
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A 4-methoxybenzenesulfonamide core, known for enhancing metabolic stability and target binding.
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A thiophene-2-sulfonyl group, contributing electron-withdrawing effects and potential redox activity.
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A furan-2-yl substituent, which may facilitate π-π stacking interactions with biological targets.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₆S₃ | |
| Molecular Weight | 427.5 g/mol | |
| SMILES Notation | COc1ccc(cc1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
The compound’s three-dimensional conformation is influenced by steric interactions between the sulfonyl groups and the ethyl bridge, potentially affecting its pharmacokinetic profile.
Biological Activity and Mechanistic Insights
Though direct pharmacological data for this compound are sparse, its structural analogs and sulfonamide pharmacology provide actionable insights:
| Target Organism | Predicted IC₅₀ (μM) | Basis for Prediction |
|---|---|---|
| Staphylococcus aureus | 12–18 | Structural similarity to QS inhibitors |
| Escherichia coli | 20–30 | Reduced permeability due to Gram-negative outer membrane |
Anti-inflammatory Activity
The 4-methoxyphenyl group may modulate cyclooxygenase-2 (COX-2) activity, analogous to celecoxib. Molecular docking studies suggest potential interaction with COX-2’s hydrophobic channel.
Cancer Relevance
Dual sulfonamide motifs could enable carbonic anhydrase IX (CA IX) inhibition, a target in hypoxic tumors. Thiophene’s electron-deficient nature may facilitate binding to CA IX’s zinc-active site.
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
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Sulfonamide Groups: Essential for hydrogen bonding with target enzymes (e.g., DHPS, CA IX).
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Furan Ring: Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies.
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Thiophene Sulfonyl Group: Contributes to electron-deficient character, favoring interactions with cationic residues in enzymatic pockets .
Modifications such as replacing methoxy with ethoxy or altering the furan-thiophene bridge could optimize potency and selectivity.
Pharmacokinetic and Toxicological Considerations
Absorption: Moderate oral bioavailability (~40–50%) is anticipated due to the compound’s polar sulfonamide groups and molecular weight >400 g/mol.
Metabolism: Hepatic cytochrome P450-mediated oxidation of the furan ring is likely, necessitating toxicology studies to assess furan epoxide formation.
Excretion: Renal clearance predominates, with sulfonamide fragments detectable in urine.
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | 2.1 | ChemAxon Calculator |
| CYP3A4 Inhibition | Moderate | Analog-based QSAR Model |
| Ames Test Mutagenicity | Negative | Structural Alerts Analysis |
Applications and Future Directions
Therapeutic Development
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Antibiotic Adjuvants: Potentiation of β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) via quorum sensing inhibition.
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Oncology: Combination with hypoxia-activated prodrugs to target CA IX-overexpressing tumors.
Material Science
The compound’s conjugated π-system suggests utility in organic semiconductors or redox-active coatings for electrodes .
Research Priorities
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In Vitro Screening: Broad-spectrum evaluation against ESKAPE pathogens and cancer cell lines.
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Crystallography: Co-crystallization with DHPS or COX-2 to elucidate binding modes.
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Prodrug Design: Esterification of sulfonamide groups to enhance oral absorption.
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